molecular formula C7H5Cl2NO2 B1458859 4,5-Dichloro-6-methylpyridine-3-carboxylic acid CAS No. 1394689-91-8

4,5-Dichloro-6-methylpyridine-3-carboxylic acid

Cat. No.: B1458859
CAS No.: 1394689-91-8
M. Wt: 206.02 g/mol
InChI Key: CUAQUWGBUMCHMH-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylpyridine-3-carboxylic acid (CAS 1394689-91-8) is a high-purity chemical building block designed for research and further manufacturing applications, particularly in pharmaceutical development . This compound, with a molecular formula of C 7 H 5 Cl 2 NO 2 and a molecular weight of 206.03 g/mol, serves as a versatile pyridine-based intermediate for constructing more complex molecules . Its specific substitution pattern, featuring chloro groups at the 4 and 5 positions and a carboxylic acid at the 3 position, makes it a valuable precursor in synthetic organic chemistry for creating targeted compounds . Researchers utilize this material in the exploration and synthesis of novel substances . It is typically supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for research and further manufacturing use. It is not intended for direct human or animal use . For comprehensive handling and safety details, please consult the relevant Safety Data Sheet (SDS) .

Properties

IUPAC Name

4,5-dichloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAQUWGBUMCHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dichloro-6-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its role in enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2NO2C_7H_5Cl_2NO_2. The presence of two chlorine atoms and a carboxylic acid group contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) indicates that the dichloro substitution enhances antimicrobial potency. For instance, compounds similar to this compound have shown promising results against multidrug-resistant strains, making them potential candidates for further development in combating antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against human lung cancer cells (A549), with mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways associated with tumor growth has been a focal point of research .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The chlorine atoms enhance binding affinity to active sites, leading to inhibition or modulation of enzymatic activities. For example, studies indicate that this compound can inhibit signal transducer and activator of transcription (Stat3), a critical regulator in many cancers .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of this compound against Staphylococcus aureus strains resistant to vancomycin. Results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Cytotoxicity Profile : In an investigation involving A549 cells, the compound exhibited an IC50 value indicating effective cytotoxicity. The study also reported favorable selectivity indices, suggesting low toxicity towards normal cells .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus16
AnticancerA549 (lung cancer)25
Enzyme InhibitionStat342

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4,5-dichloro-6-methylpyridine-3-carboxylic acid generally involves the chlorination of methyl pyridine derivatives followed by carboxylation reactions. The compound's structure allows for various substitutions that can enhance its biological activity. For instance, it can be synthesized through the reaction of 2,6-dichloropyridine derivatives with carboxylic acids under specific conditions to yield high-purity products suitable for research and industrial applications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, making them candidates for developing new antibiotics .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyridine derivatives. Specifically, compounds related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neurological Applications

Research has also pointed towards the potential use of this compound in treating neurological disorders. Its derivatives have been studied for their effects on serotonin receptors and dopamine pathways, indicating possible applications in managing conditions like depression and anxiety .

Herbicidal Properties

This compound is being explored for its herbicidal properties, particularly against key weeds in cereal crops like wheat. The compound's efficacy in controlling grass species has made it a subject of interest in the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact .

Insecticidal Activity

In addition to herbicides, research has indicated that this compound may possess insecticidal properties. Studies have shown that certain derivatives can disrupt insect growth and reproduction, suggesting potential applications in integrated pest management strategies .

Case Studies

Study Focus Findings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth compared to control groups; potential for new antibiotic development .
Study 2Anticancer ActivityInduced apoptosis in specific cancer cell lines; modulation of key survival pathways observed .
Study 3Herbicidal ApplicationEffective against major weed species; demonstrated safety profile for non-target organisms .
Study 4Insecticidal EffectsShowed disruption of life cycle in targeted insect species; potential for use in organic farming .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table highlights key structural differences and similarities between 4,5-dichloro-6-methylpyridine-3-carboxylic acid and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications Reference
This compound Cl (4,5), CH₃ (6), COOH (3) ~220.03* Intermediate for agrochemicals -
2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- Cl (4,5), 4-Cl-2-F-3-OCH₃-C₆H₃ (6), COOH (2) ~409.61† Regulated under TSCA for new uses
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), pyridinylmethylamino (6) 318.76 Pharmaceutical intermediate
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride COOCH₃ (3), CH₂NHCH₃ (6) ~298.19‡ High-purity synthetic reagent

*Calculated based on molecular formula.
†Calculated from CAS data in .
‡From .

Key Observations :

  • Halogenation : The target compound and the TSCA-regulated derivative share dichloro substitution, but the latter’s additional fluorophenyl and methoxy groups increase molecular complexity and regulatory scrutiny.
  • Heterocyclic Core: The pyrimidine derivative differs in ring structure (pyrimidine vs.
  • Functional Groups: The methyl ester in enhances stability compared to carboxylic acids, while amino groups in increase polarity and solubility.

Physicochemical Properties

  • Lipophilicity: Chlorine atoms in the target compound enhance lipophilicity (logP ~2.5*), favoring membrane permeability. In contrast, the amino-substituted 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid has lower logP due to its polar amino group.
  • Solubility : The dihydrochloride salt in improves aqueous solubility compared to the free carboxylic acid form.
  • Thermal Stability: Halogenated pyridines generally exhibit higher thermal stability than non-halogenated analogs, as seen in the TSCA-regulated compound .

Preparation Methods

Chlorination and Carboxylation via Amino-Picolinic Acid Precursors

One approach, extrapolated from related pyridine carboxylic acid syntheses (e.g., 3,4,5,6-tetrachloropyridine-2-carboxylic acid), involves starting from amino-substituted trichloropicolinic acids followed by diazotization and chlorination steps:

  • Step 1: Diazotization
    Amino-substituted trichloropicolinic acids are reacted with ammonium salts and strong acids under controlled temperature (-5°C to 50°C) to form diazonium intermediates. The nitrite is used in slight excess (1.05 to 2.0 molar equivalents). Reaction time ranges from 5 to 120 minutes.
  • Step 2: Chlorination
    The diazonium intermediate undergoes chlorination with chlorine substituting agents at 30°C to 100°C, monitored by HPLC until reaction completion (<1% residual starting material). Chlorine equivalents range from 1.01 to 1.5 molar equivalents.
  • Step 3: Neutralization and Isolation
    The reaction mixture is diluted and neutralized to pH 7–9 using a base (e.g., potassium hydroxide), filtered to remove copper hydroxide precipitates, then acidified to pH < 2 to precipitate the target acid.
  • Yield and Purity
    The isolated 4-chloropyridine carboxylic acid analogs show yields around 70–75% with HPLC purities above 95%.

This method, while described for related chlorinated picolinic acids, provides a foundation for synthesizing 4,5-dichloro-6-methylpyridine-3-carboxylic acid by adjusting substituents accordingly.

Multi-Step Synthesis via Cyanopyridine Intermediates

Another robust method involves:

  • Step A: Oxidation of Trichloropyridines
    Starting from 2,3,6-trichloropyridine, oxidation with hydrogen peroxide in acetic acid catalyzed by a suitable catalyst produces 2,3,6-trichloropyridine nitrogen oxides.
  • Step B: Cyanogenation
    The nitrogen oxides are dissolved in DMF and treated with cyanogen bromide under intensified conditions to introduce a cyano group at the 3-position, yielding 2-cyano-3,6-dichloropyridine nitrogen oxides.
  • Step C: Deoxygenation and Hydrolysis
    The cyano intermediate is treated with phosphorus oxychloride to remove oxygen functionalities and then hydrolyzed under basic ethanolic conditions to convert the nitrile to the carboxylic acid, adjusting pH to precipitate the product.
  • Step D: Isolation
    The final product, this compound analogs, is isolated by filtration and recrystallization.

This route is notable for high recovery and reduced brine waste generation, making it environmentally favorable.

Chlorination of 3-Amino-4-methylpyridine Derivatives

A related synthetic route for chlorinated methylpyridines involves:

  • Step 1: Preparation of 3-amino-4-methylpyridine
    Via reaction of ethyl acetoacetate with cyanoacetamide under basic conditions in alcohol solvents, followed by chlorination with phosphorus oxychloride and hydrogenation steps.
  • Step 2: Chlorination with Chlorine Gas
    The 3-amino-4-methylpyridine is dissolved in acidic aqueous solution and treated with chlorine gas at 5–30°C under nitrogen purge. The reaction is monitored and stopped after 0.5 to 2 hours.
  • Step 3: Neutralization and Isolation
    The mixture is basified to precipitate the chlorinated product, which is filtered, washed, and dried.
  • Yield
    The process achieves yields up to 84% with high purity.

Though this method targets 3-amino-2-chloro-4-methylpyridine, the chlorination principles and conditions are applicable to synthesizing 4,5-dichloro-6-methylpyridine derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purity (HPLC %) Notes
Diazotization & Chlorination Amino-trichloropicolinic acids Strong acid, nitrite (1.05–2 eq), chlorine substituent (1.01–1.5 eq), 30–100°C ~72.6 >95 Multi-step, uses diazonium intermediates
Cyanogenation & Hydrolysis 2,3,6-Trichloropyridine H2O2 oxidation, cyanogen bromide in DMF, POCl3 deoxygenation, ethanolic NaOH hydrolysis High >95 Environmentally friendly, low waste
Chlorination of Amino Pyridine 3-Amino-4-methylpyridine Chlorine gas in acidic aqueous solution, 5–30°C ~84 High Direct chlorination under mild conditions

Research Findings and Notes

  • Reaction Monitoring: HPLC is the preferred analytical method for tracking reaction progress and purity, ensuring residual starting materials are below 1%.
  • Temperature Control: Most reactions require careful temperature control, typically between 0°C and 100°C, to avoid side reactions and degradation.
  • Environmental Considerations: Methods involving hydrogen peroxide oxidation and cyanogen bromide cyanogenation offer greener alternatives due to reduced waste and better atom economy.
  • Reagents: Chlorine gas and phosphorus oxychloride are common chlorinating agents, but handling requires safety precautions due to their toxicity and corrosiveness.
  • Purification: Neutralization and crystallization steps are critical for isolating high-purity products. Copper hydroxide precipitation is sometimes used to remove impurities.

Q & A

Q. What are the validated synthetic routes for 4,5-Dichloro-6-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with pyridine ring chlorination and methyl/carboxylic acid group introduction. Use orthogonal experimental design (e.g., Taguchi method) to optimize parameters like temperature, solvent polarity, and catalyst loading. Validate purity via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Replicate results across ≥3 independent syntheses to confirm reproducibility .
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Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology : Combine 1^1H/13^13C NMR (DMSO-d6 solvent) to confirm substituent positions, FT-IR for carboxylic acid (-COOH) stretch (~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational simulations (e.g., Gaussian DFT) to resolve ambiguous peaks .
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Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines): expose the compound to pH 1–13 buffers and temperatures 25–60°C. Monitor degradation via LC-MS at 0, 1, 3, and 6 months. Use Arrhenius modeling to predict shelf-life. Include control samples with antioxidants (e.g., BHT) to isolate oxidation pathways .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kits. Validate hits with dose-response curves (IC50_{50} determination) and counter-screens against unrelated enzymes to rule out nonspecific binding. Use Z’-factor >0.5 to ensure assay robustness .

Q. How to efficiently locate peer-reviewed studies on this compound’s derivatives?

  • Methodology : Utilize academic platforms like ResearchGate to identify researchers publishing on pyridinecarboxylic acids. Combine keyword searches (e.g., “chlorinated pyridine derivatives”) with citation tracing in PubMed and Web of Science. Cross-check patents for unreported synthetic modifications .
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Advanced Research Questions

Q. How to investigate the mechanistic role of chlorine substituents in reaction pathways?

  • Methodology : Perform isotopic labeling (e.g., 36^{36}Cl) to track chlorine participation in substitution or elimination reactions. Use kinetic isotope effect (KIE) studies and DFT calculations to differentiate between concerted vs. stepwise mechanisms. Compare activation energies via Eyring plots .
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Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Methodology : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell passage number, serum batch). Validate using isogenic cell lines or 3D organoid models. Replicate experiments with blinded protocols to minimize observer bias .

Q. How to map structure-activity relationships (SAR) for novel analogs?

  • Methodology : Synthesize analogs with systematic substituent variations (e.g., -F, -Br for -Cl; ester for -COOH). Test in parallel using high-throughput screening (HTS). Apply QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Q. What advanced techniques identify degradation products in long-term stability studies?

  • Methodology : Use LC-HRMS/MS with ion mobility spectrometry to separate isobaric degradants. Employ NMR-based structure elucidation (e.g., 1^1H-13^13C HSQC) for ambiguous fragments. Compare fragmentation patterns with commercial spectral libraries (e.g., NIST) .

Q. How to design crystallography studies for polymorph screening?

  • Methodology : Perform solvent-mediated crystallization in 10+ solvents (polar protic to aprotic). Analyze crystal packing via X-ray diffraction (PXRD) and thermal behavior via DSC/TGA. Use Mercury software to predict lattice energy and dominant intermolecular interactions (e.g., halogen bonding) .

Data Contradiction & Validation

  • Example : If NMR and HRMS data conflict on molecular identity, re-isolate the compound via preparative HPLC and repeat analyses. Cross-validate with independent labs or open-source databases like PubChem .
  • Experimental Design : For bioactivity discrepancies, implement a “pre-registered” protocol on platforms like Open Science Framework (OSF) to ensure transparency and reduce p-hacking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4,5-Dichloro-6-methylpyridine-3-carboxylic acid
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4,5-Dichloro-6-methylpyridine-3-carboxylic acid

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